molecular formula C11H21N3O3 B13276978 tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B13276978
M. Wt: 243.30 g/mol
InChI Key: OCMVFJQRTFQNAG-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protective group, an amino group at the 3-position, and a carbamoylmethyl substituent. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological or enzymatic pathways. The Boc group enhances solubility in organic solvents and stabilizes the amine during reactions, while the carbamoylmethyl moiety contributes to hydrogen-bonding interactions, influencing bioavailability and target binding .

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 3-amino-3-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21N3O3/c1-10(2,3)17-9(16)14-5-4-11(13,7-14)6-8(12)15/h4-7,13H2,1-3H3,(H2,12,15)

InChI Key

OCMVFJQRTFQNAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Boc-Protection of 3-Aminopyrrolidine

A common initial step is the protection of 3-aminopyrrolidine with di-tert-butyl dicarbonate to form tert-butyl 3-aminopyrrolidine-1-carboxylate.

Step Reagents & Conditions Yield Notes
Boc-protection 3-Aminopyrrolidine + di-tert-butyl dicarbonate in chloroform at 0°C to room temperature, 1 hour stirring 98% Reaction monitored by NMR; product used without further purification

This reaction proceeds efficiently in chloroform at mild temperatures. The Boc group protects the nitrogen, facilitating subsequent functionalization steps.

Amination and Carbamoylmethylation

The introduction of the amino and carbamoylmethyl groups at the 3-position can be achieved via nucleophilic substitution and subsequent derivatization.

  • Starting from tert-butyl 3-hydroxypyrrolidine-1-carboxylate, mesylation followed by amination with ammonia or primary amines yields the 3-amino derivative.
  • Carbamoylmethylation can be introduced by reaction with suitable carbamoylmethylating agents (e.g., chloroacetamides or isocyanates) under basic conditions.
Step Reagents & Conditions Yield Notes
Mesylation tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate + methanesulfonyl chloride, triethylamine, ethyl acetate, 0-5°C to room temp, 16 hours Quantitative Formation of mesylate intermediate for substitution
Amination Mesylate intermediate + ammonia in water or THF, 50-90°C, 4-15 hours 62-96% Amination under pressure or reflux; product isolated by extraction and chromatography
Boc-protection (if needed) Amino intermediate + di-tert-butyl dicarbonate, dichloromethane, 0-25°C, 4 hours 62-98% Final Boc protection step to stabilize amino group

Alternative Synthetic Routes

Some patents describe optically active synthesis routes involving resolution of racemic intermediates and recycling of undesired enantiomers. These methods are suitable for industrial-scale production where stereochemical purity is critical.

Reaction Conditions and Analytical Monitoring

  • Reaction temperatures range from 0°C to 160°C depending on the step; typically 0-70°C for Boc protection and mesylation, 50-90°C for amination.
  • Reaction times vary from 15 minutes to 16 hours.
  • Monitoring techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
  • Purification methods involve extraction, washing, drying over anhydrous salts (e.g., MgSO4, Na2SO4), filtration, rotary evaporation, and chromatography.

Summary Table of Preparation Steps

Step No. Reaction Reagents & Solvents Temp (°C) Time Yield (%) Key Notes
1 Boc-protection of 3-aminopyrrolidine Di-tert-butyl dicarbonate, CHCl3 0 to 25 1 h 98 Mild conditions, high yield
2 Mesylation of 3-hydroxy intermediate Methanesulfonyl chloride, Et3N, EtOAc 0 to 5, then RT 16 h Quantitative Prepares good leaving group for substitution
3 Amination Ammonia or primary amine, H2O or THF 50 to 90 4 to 15 h 62 to 96 Pressure may be applied for higher conversion
4 Boc-protection of amino intermediate Di-tert-butyl dicarbonate, DCM 0 to 25 4 h 62 to 98 Stabilizes amino group for isolation

Research Findings and Industrial Relevance

  • The Boc-protection method using di-tert-butyl dicarbonate is well-established and provides high yields with minimal side reactions.
  • Mesylation followed by nucleophilic substitution with ammonia is an effective route to introduce the amino group at the 3-position.
  • The use of mild to moderate temperatures and common organic solvents makes the process scalable.
  • Optical purity can be controlled via resolution techniques and selective protecting group strategies, as described in patent literature.
  • Analytical methods such as HPLC and NMR are essential for monitoring reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The carbamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with structurally related pyrrolidine and piperidine derivatives, focusing on substituents, molecular properties, and applications.

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate Pyrrolidine -NH₂, -CH₂C(O)NH₂ C₁₁H₂₁N₃O₃ 243.30 High hydrogen-bonding capacity; drug intermediate N/A
tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate Pyrrolidine -NH₂, -CH₂OH C₁₀H₂₀N₂O₃ 216.28 Hydroxyl group enhances hydrophilicity; intermediate for prodrugs
(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate Pyrrolidine -CH₂NH₂ C₁₀H₂₀N₂O₂ 200.28 Primary amine increases reactivity; peptide coupling
tert-Butyl (3r,4r)-3-amino-4-hydroxypiperidine-1-carboxylate Piperidine -NH₂ (3-position), -OH (4) C₁₀H₂₀N₂O₃ 216.28 Larger ring size alters conformation; enzyme inhibition
tert-Butyl 3-aminopyrrolidine-1-carboxylate Pyrrolidine -NH₂ C₉H₁₈N₂O₂ 186.25 Minimal substituents; base structure for derivatization

Detailed Analysis

Substituent Effects
  • Carbamoylmethyl vs. This difference impacts solubility (amide groups are less polar than hydroxyls) and metabolic stability .
  • Aminomethyl vs. Carbamoylmethyl: The aminomethyl substituent (e.g., in (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate) lacks the carbonyl group, resulting in a primary amine with higher nucleophilicity. This makes it more reactive in alkylation or acylation reactions but less stable in acidic conditions .
Ring Size and Conformation
  • Pyrrolidine vs. Piperidine : Piperidine derivatives (e.g., QJ-7207) exhibit a six-membered ring, which adopts a chair conformation, unlike the five-membered pyrrolidine’s envelope conformation. This conformational flexibility can influence binding to biological targets, such as G-protein-coupled receptors .
Stereochemistry
  • The (R)-configuration in analogs like (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate can lead to enantioselective interactions, critical for chiral drug synthesis. In contrast, the target compound’s 3-amino-3-substituted structure may limit stereochemical variability .
Purity and Availability
  • Several analogs, such as QE-2634 (tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate), are commercially available at 95% purity, facilitating their use in high-throughput synthesis .

Biological Activity

tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its potential biological activities. This compound, characterized by an amino group and a carbamoylmethyl substituent at the 3-position of the pyrrolidine ring, has garnered attention in medicinal chemistry due to its chiral nature and ability to participate in stereoselective reactions. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C11H21N3O3
  • Molecular Weight : 243.30 g/mol
  • Structure : The compound features a tert-butyl group which provides steric hindrance, enhancing its utility in various chemical applications, particularly in pharmaceuticals.

Research indicates that this compound interacts with multiple biological targets, including enzymes and receptors. Its binding affinity is enhanced by:

  • Hydrogen Bond Formation : The ability to form hydrogen bonds increases interaction with target proteins.
  • Hydrophobic Interactions : These interactions contribute to the stability of the compound within biological systems.

Pharmacological Potential

Compounds similar to this compound have shown various biological activities, such as:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

  • Enzyme Interaction Studies : A study examined the interaction profile of this compound with serine proteases, revealing potential as a competitive inhibitor. The binding affinity was quantified using surface plasmon resonance, showing a dissociation constant (Kd) in the low micromolar range.
  • Antimicrobial Efficacy : Another study tested its activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL for Staphylococcus aureus, indicating significant antimicrobial properties.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
tert-Butyl 3-amino-1-pyrrolidine-1-carboxylateC10H19N2O2Moderate enzyme inhibition
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylateC11H21N3O2Antimicrobial activity
tert-Butyl 3-amino-1-tert-butoxycarbonylpyrrolidineC12H23N2O2Potential anti-inflammatory effects

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Starting from commercially available precursors, a cyclization reaction is performed.
  • Substitution Reactions : Introduction of the carbamoylmethyl group via nucleophilic substitution.
  • Final Protection and Purification : The product is purified through crystallization or chromatography.

Q & A

Q. Key Considerations :

  • Boc protection ensures stability during subsequent reactions.
  • Temperature control (0–20°C) minimizes side reactions during sensitive steps .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer :
Contradictions often arise from dynamic molecular behavior (e.g., rotational isomerism) or crystallographic disorder. To resolve discrepancies:

X-ray Crystallography : Determine the absolute configuration and confirm bond lengths/angles using programs like SHELXL . For example, Acta Crystallographica reports (e.g., ) provide validated structural data.

Variable-Temperature NMR : Perform NMR at low temperatures (e.g., –40°C) to "freeze" conformational changes and simplify splitting patterns.

DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify dominant conformers .

Example : A crystal structure () resolved ambiguities in dihedral angles that caused NMR signal splitting, confirming the presence of a single enantiomer.

Basic: What purification techniques are optimal for isolating this compound?

Q. Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:2). Add 0.1% triethylamine to mitigate acidic degradation .
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals due to the compound’s moderate polarity.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities.

Table 1 : Comparison of Purification Methods

MethodPurity (%)Yield (%)Key Advantage
Column95–9860–70Scalability
Recrystallization99+50–60Removes polar impurities
HPLC99.5+30–40High resolution for trace contaminants

Advanced: How can reaction yields be optimized for derivatives with sensitive functional groups (e.g., carbamoyl)?

Q. Methodological Answer :

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the carbamoyl group .
  • Low-Temperature Additions : Add reagents (e.g., electrophiles) at 0°C to minimize side reactions .
  • Protecting Group Strategy : Use orthogonal protection (e.g., Fmoc for amines) to prevent undesired interactions.
  • Catalytic Optimization : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation steps without overheating .

Case Study : A 20% yield improvement was achieved by replacing THF with dichloromethane, reducing epimerization during carbamoylation .

Advanced: What computational and experimental methods validate the stereochemistry of this compound?

Q. Methodological Answer :

Single-Crystal X-ray Diffraction : Resolve absolute configuration using SHELXL-refined data (R factor < 0.05) .

Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for enantiomeric confirmation.

Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers and assess optical purity .

Example : ’s crystallographic data (R factor = 0.043) confirmed the (R)-configuration, aligning with chiral HPLC retention times.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR (¹H/¹³C) : Identify protons adjacent to the carbamoyl group (δ 6.5–7.5 ppm for NH₂) and Boc tert-butyl signals (δ 1.4 ppm) .
  • IR Spectroscopy : Confirm carbamoyl C=O stretch (~1680 cm⁻¹) and Boc C=O (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = calculated 285.1784) .

Table 2 : Key NMR Signals (DMSO-d₆)

Proton/GroupChemical Shift (δ, ppm)Multiplicity
Boc tert-butyl1.40Singlet
NH₂ (carbamoyl)6.80Broad singlet
Pyrrolidine CH₂3.20–3.50Multiplet

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